(E)-1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethanol
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Overview
Description
(E)-1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethanol is a synthetic organic compound that features a benzimidazole core structure with a cinnamyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethanol typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with cinnamaldehyde under acidic conditions.
Addition of the Ethanol Moiety: The ethanol group is introduced via a nucleophilic addition reaction, where the benzimidazole intermediate reacts with an appropriate ethylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The cinnamyl group can be reduced to form the corresponding alkyl derivative.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of cinnamyl aldehyde or cinnamic acid.
Reduction: Formation of 1-(1-ethyl-1H-benzo[d]imidazol-2-yl)ethanol.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
(E)-1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates, allowing it to bind to active sites and modulate biological activity. The cinnamyl group may enhance binding affinity through hydrophobic interactions, while the ethanol moiety can participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-(1-phenyl-1H-benzo[d]imidazol-2-yl)ethanol: Similar structure but lacks the cinnamyl group.
1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but with a methanol moiety instead of ethanol.
1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)propane: Similar structure but with a propane moiety instead of ethanol.
Uniqueness
(E)-1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethanol is unique due to the combination of its benzimidazole core, cinnamyl group, and ethanol moiety
Properties
IUPAC Name |
1-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-14(21)18-19-16-11-5-6-12-17(16)20(18)13-7-10-15-8-3-2-4-9-15/h2-12,14,21H,13H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNGNSRKAPGHGA-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC=CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=NC2=CC=CC=C2N1C/C=C/C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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